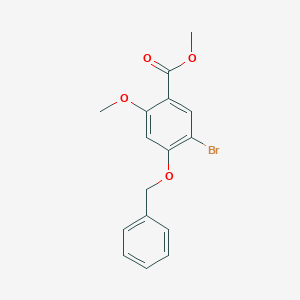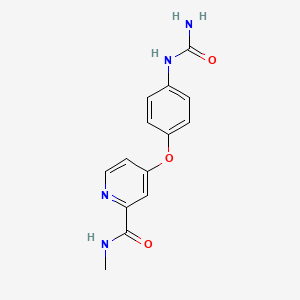
Sorafenib impurity 21
Overview
Description
Sorafenib impurity 21 is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a derivative of sorafenib, a drug that is used to treat certain types of cancer. Sorafenib impurity 21 is a synthetic compound that is produced through a specific synthesis method.
Scientific Research Applications
Targeting Kinase Pathways:
- Ras-Raf-MEK-ERK Pathway : Sorafenib inhibits this pathway, which plays a crucial role in cancer formation and progression . It targets kinases like VEGFR, EGFR, RAF, and aurora kinases, making it effective against various cancers.
- Ferroptosis : Sorafenib resistance is common in hepatocellular carcinoma (HCC) treatment. Ferroptosis, an iron-dependent programmed cell death mechanism, underlies Sorafenib’s action. Iron is essential for mitochondrial enzymes and HCC proliferation .
Analytical Method Development
- Sorafenib Impurity 21 is useful for developing analytical methods. It can be employed during method validation (AMV), quality control (QC) applications, or commercial production of Sorafenib .
Anti-Migration and Anti-Invasion Effects
- Sorafenib combined with gemcitabine exerts anti-migration and anti-invasion effects by inhibiting epithelial-to-mesenchymal transition (EMT) .
Nano-Emulsion Formulation
- Sorafenib nano-emulsion shows promise. In experimental mice, it affects CD31-positive immunoreactive cells within the liver and cerebral cortex .
Mechanism of Action
Target of Action
Sorafenib Impurity 21, also known as 4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide, is a derivative of Sorafenib, a kinase inhibitor . Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It has activity against many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, Sorafenib is more selective for c-Raf than B-RAF .
Mode of Action
Sorafenib Impurity 21 is thought to exhibit a dual mechanism of action similar to Sorafenib. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells, and reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .
Biochemical Pathways
The biochemical pathways affected by Sorafenib Impurity 21 are likely to be similar to those affected by Sorafenib. Kinase-regulated biochemical pathways play crucial roles in the formation, progression, and maintenance of cancer . Sorafenib’s inhibition of these pathways, particularly the RAF/MEK/ERK pathway and VEGFR and PDGFR signaling, disrupts tumor cell proliferation and angiogenesis .
Pharmacokinetics
Sorafenib, the parent compound, has a bioavailability of 38–49% and is metabolized in the liver through oxidation and glucuronidation, mediated by cyp3a4 and ugt1a9 . Its elimination half-life is 25–48 hours, and it is excreted in feces (77%) and urine (19%) .
Result of Action
The molecular and cellular effects of Sorafenib Impurity 21’s action are likely to be similar to those of Sorafenib. Sorafenib has shown antitumor activity, particularly among patients with renal cell carcinoma or hepatocellular carcinoma . It inhibits tumor growth and disrupts tumor microvasculature through antiproliferative, antiangiogenic, and/or proapoptotic effects .
Action Environment
For example, the manufacturing process of Sorafenib can lead to the formation of impurities, which can affect the drug’s purity, stability, and efficacy .
properties
IUPAC Name |
4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEDEUSMGQBBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(4-ureidophenoxy)picolinamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

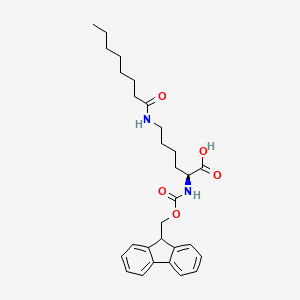
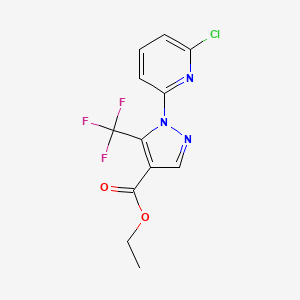
![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)
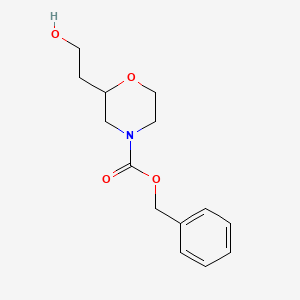


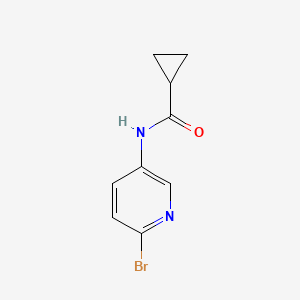

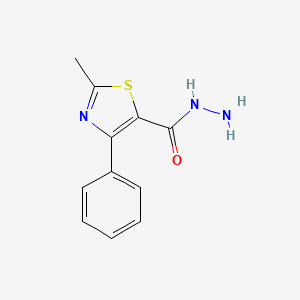
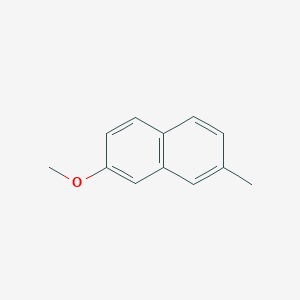

![1-(2,2,2-trifluoroacetyl)-1a,5b-dihydrothieno[2',3':4,5]cyclopenta[1,2-b]aziren-2(1H)-one](/img/structure/B3082619.png)
![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)
